1-Isothiocyanato-3,5-dimethyladamantane

Overview

Description

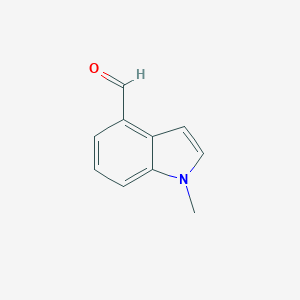

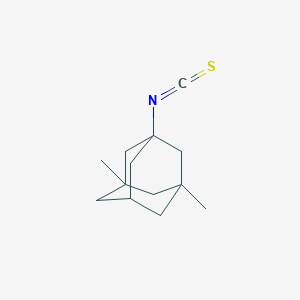

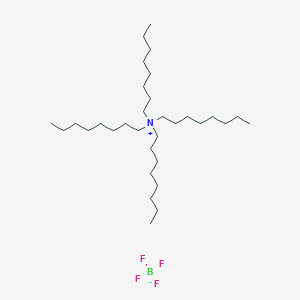

1-Isothiocyanato-3,5-dimethyladamantane is a chemical compound . It is also known as 3,5-dimethyl-1-adamantyl isothiocyanate .

Synthesis Analysis

A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane with a yield of 87% has been described . The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gave a series of symmetrical 1,3-disubstituted ureas with 63–99% yields . The synthesis was carried out by treating (3,5-dimethyladamantan-1-yl)acetic acid with equimolar amounts of diphenylphosphoryl azide (DPPA) and triethylamine in toluene followed by extraction with diethyl ether .Molecular Structure Analysis

The molecular formula of 1-Isothiocyanato-3,5-dimethyladamantane is CHNS. Its average mass is 221.362 Da and its monoisotopic mass is 221.123825 Da .Chemical Reactions Analysis

The reaction of 1- [isocyanato (phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas with 25–85% yield . 1- [Isocyanato (phenyl)methyl]-3,5-dimethyladamantane was involved in the reactions with fluorine (chlorine)-containing anilines and trans-4-amino- (cyclohexyloxy)benzoic acid to obtain another series of ureas with a yield of 29–74% .Physical And Chemical Properties Analysis

1-Isothiocyanato-3,5-dimethyladamantane has a density of 1.2±0.1 g/cm^3, a boiling point of 299.5±7.0 °C at 760 mmHg, and a flash point of 139.3±26.0 °C . It has a molar refractivity of 66.4±0.5 cm^3, a polar surface area of 44 Å^2, and a molar volume of 184.1±7.0 cm^3 .Scientific Research Applications

Inhibition of Carcinogenesis

Isothiocyanates, including 1-Isothiocyanato-3,5-dimethyladamantane, have demonstrated potent inhibitory effects on carcinogenesis in various animal models, particularly in lung and esophageal cancers. The primary mechanism is believed to involve the selective inhibition of cytochrome P450 enzymes responsible for the metabolic activation of carcinogens. Additionally, isothiocyanates can induce Phase II enzymes and enhance apoptosis, contributing to their chemopreventive activity. Phenethyl isothiocyanate, a specific type of isothiocyanate, has been recognized for its effectiveness against lung tumors induced by tobacco-specific nitrosamines, highlighting its potential as a chemopreventive agent against lung cancer (Hecht, 2000).

Antimicrobial Activity Against Human Infections

Research on isothiocyanates has revealed their significant antimicrobial properties against a variety of human pathogens, including those resistant to common antibiotics. These compounds, resulting from the enzymatic hydrolysis of glucosinolates found in the Brassicales order, have been explored for their potential as alternative or supportive treatments to conventional antibiotics. However, the variations in experimental protocols and results across studies highlight the need for standardized methods to accurately compare the antimicrobial activity of different isothiocyanates (Romeo et al., 2018).

Interaction with Liquid Crystal Dimers

The study of methylene-linked liquid crystal dimers, including those structurally similar to 1-Isothiocyanato-3,5-dimethyladamantane, has revealed the formation of a twist-bend nematic phase in addition to a normal nematic phase. These findings are crucial for understanding the transitional properties and potential applications of these compounds in advanced materials and display technologies (Henderson & Imrie, 2011).

Chemopreventive Properties

Isothiocyanates have been extensively studied as chemopreventive agents due to their ability to target various stages of tumor growth, including initiation, promotion, and progression. The covalent binding of isothiocyanates to specific protein targets is believed to play a significant role in inducing apoptosis and inhibiting cell growth, providing insights into the molecular mechanisms of their anticarcinogenic activities (Mi, Di Pasqua, & Chung, 2011).

Biological Targets and Molecular Mechanisms

Isothiocyanates interact with a wide array of molecular targets, leading to diverse biological responses such as stimulation of cellular antioxidant systems, induction of apoptosis, and interference with cytokine production and activity. Their anti-cancer and anti-inflammatory properties are linked to direct protein modification, disruption of redox homeostasis, and increased thiol oxidation. Identifying the molecular targets and understanding the structure-activity relationships are crucial for exploiting the therapeutic potential of isothiocyanates (Brown & Hampton, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-isothiocyanato-3,5-dimethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBQJLFQKPPSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344323 | |

| Record name | 1-Isothiocyanato-3,5-dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isothiocyanato-3,5-dimethyladamantane | |

CAS RN |

136860-49-6 | |

| Record name | 1-Isothiocyanato-3,5-dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)